![molecular formula C22H22N4O3S B11260822 2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260822.png)
2,3-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
2,3-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a triazole-thiazole moiety attached to a benzamide structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps:
Formation of the Triazole-Thiazole Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole-thiazole ring system.
Attachment to Benzamide: The triazole-thiazole intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Shares the benzamide core but lacks the triazole-thiazole moiety.
2-Methylphenyl Triazole: Contains the triazole ring but lacks the benzamide structure.
Uniqueness
2,3-DIMETHOXY-N-{2-[2-(2-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to the combination of the triazole-thiazole moiety with the benzamide structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H22N4O3S/c1-14-7-4-5-8-16(14)20-24-22-26(25-20)15(13-30-22)11-12-23-21(27)17-9-6-10-18(28-2)19(17)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27) |
InChI Key |
YDUVESPKQYWOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
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